molecular formula C8H8Br2N2 B6037426 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide

2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide

Cat. No. B6037426
M. Wt: 291.97 g/mol
InChI Key: MDUICLVVUFEDIX-UHFFFAOYSA-N
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Description

2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic organic compound that contains both nitrogen and bromine atoms in its structure.

Scientific Research Applications

2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide has shown promising applications in scientific research. It has been used as a building block in the synthesis of various biologically active compounds, including inhibitors of protein kinases and other enzymes. It has also been investigated for its potential as a fluorescent probe for imaging studies.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide is not fully understood. However, it is believed to act as an electrophilic reagent that can react with nucleophiles such as amino acids and nucleic acids. This reactivity has been exploited in the design of enzyme inhibitors and other biologically active compounds.
Biochemical and Physiological Effects:
2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain protein kinases, which are involved in various cellular processes such as cell growth and division. It has also been investigated for its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide in lab experiments include its high reactivity, which makes it a useful building block in the synthesis of biologically active compounds. However, its reactivity can also be a limitation, as it may react with unintended targets in biological systems.

Future Directions

There are several future directions for research on 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide. These include the development of more efficient and scalable synthesis methods, the investigation of its potential as a fluorescent probe for imaging studies, and the exploration of its anti-cancer properties. Additionally, the use of 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide in the development of new enzyme inhibitors and other biologically active compounds is an area of active research.
Conclusion:
In conclusion, 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a promising compound with various applications in scientific research. Its high reactivity makes it a useful building block in the synthesis of biologically active compounds, and its potential as a fluorescent probe and anti-cancer agent is an area of active research. However, further studies are needed to fully understand its mechanism of action and to explore its potential in various fields.

Synthesis Methods

The synthesis method of 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide involves the reaction of 2-cyanomethylimidazo[1,2-a]pyridine with hydrobromic acid in the presence of a catalyst. The reaction leads to the formation of the desired compound, which can be isolated and purified using standard techniques.

properties

IUPAC Name

2-(bromomethyl)imidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUICLVVUFEDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125040-55-3
Record name 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide
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